3-Aminoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

3-aminoquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-5-12-8-4-2-1-3-6(8)9(7)10(13)14/h1-5H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNYGHMNOKYOJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332691 |

Source

|

| Record name | 3-aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75353-47-8 |

Source

|

| Record name | 3-aminoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-aminoquinoline-4-carboxylic acid chemical properties

An In-Depth Technical Guide to 3-Aminoquinoline-4-Carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. As a derivative of the quinoline scaffold, a privileged motif in medicinal chemistry, this compound serves as a versatile starting material for the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a reactive carboxylic acid handle and an amino group on the quinoline core, allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the core chemical properties, established synthetic protocols, reactivity, and diverse applications of this compound and its related analogues, offering field-proven insights for researchers, scientists, and drug development professionals.

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, consisting of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Quinoline-4-carboxylic acids, in particular, have emerged as a highly promising class of compounds due to their demonstrated potential across various therapeutic areas.[1][3] The carboxylic acid group at the 4-position not only influences the molecule's physicochemical properties but also serves as a critical anchor point for derivatization into esters, amides, and other functional groups. The addition of an amino group, as in the titular compound, further expands the synthetic possibilities, making it an invaluable scaffold for developing novel therapeutic agents with activities ranging from anticancer to antimicrobial.[4][5][6]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development. While specific data for the 3-amino isomer is consolidated from general knowledge of related quinoline structures, the properties of the core quinoline-4-carboxylic acid framework are well-documented.

Physicochemical Data

The key computed and experimental properties are summarized below. These values are critical for predicting solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [7] |

| Molecular Weight | 188.18 g/mol | [8] |

| Monoisotopic Mass | 188.05858 Da | [7] |

| CAS Number | 1799412-39-7 | [9] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O | [7] |

| InChI Key | WKNYGHMNOKYOJY-UHFFFAOYSA-N | [7] |

| XlogP (Predicted) | 1.6 | [7] |

| Polar Surface Area | 76.2 Ų | [8] |

| Appearance | Typically a solid at room temperature |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation. The characteristic signals for the quinoline-4-carboxylic acid framework are well-established.

| Spectroscopy | Characteristic Signals | Rationale & Interpretation |

| IR (Infrared) | ~3500-2500 cm⁻¹ (broad), ~1750-1700 cm⁻¹ (strong), ~1620-1450 cm⁻¹ | The broad band corresponds to the O-H stretch of the carboxylic acid, often overlapping with N-H stretches.[10][11] The strong absorption is characteristic of the C=O (carbonyl) stretch.[10] The peaks in the fingerprint region are from C=C and C=N aromatic ring stretches.[12] |

| ¹H NMR | ~11.0-14.0 ppm (broad singlet, 1H), ~7.0-9.0 ppm (multiplets, Ar-H) | The highly deshielded broad singlet is the signature proton of the carboxylic acid group.[10] The aromatic protons on the quinoline core appear in the typical downfield region. |

| ¹³C NMR | ~165-175 ppm, ~115-150 ppm | The signal in the 165-175 ppm range is indicative of the carbonyl carbon in the carboxylic acid.[10][12] The remaining signals correspond to the sp² hybridized carbons of the quinoline ring system. |

| Mass Spectrometry | M+ peak corresponding to the molecular formula | Confirms the molecular weight and elemental composition of the compound.[10] |

Synthesis and Manufacturing Strategies

The synthesis of the quinoline-4-carboxylic acid core is predominantly achieved through two classic name reactions: the Pfitzinger reaction and the Doebner reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final product.

Caption: Primary synthetic routes to the quinoline-4-carboxylic acid scaffold.

Protocol: Pfitzinger Reaction

This method involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[10][11] It is a robust method for accessing a variety of substituted quinoline-4-carboxylic acids.

Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 eq) and the appropriate α-methylene ketone (1.0-1.2 eq) in ethanol.

-

Base Addition: Add a solution of potassium hydroxide (approx. 3.0 eq) in ethanol to the mixture. The use of a strong base is crucial for the initial hydrolysis of isatin and subsequent condensation.

-

Reflux: Heat the reaction mixture to reflux for 12-24 hours.[10][11] The extended heating drives the multi-step condensation and cyclization process to completion.

-

Work-up: After cooling, distill the solvent under reduced pressure. Add water to the residue to dissolve the potassium salt of the product.

-

Acidification & Isolation: Cool the aqueous solution in an ice bath and slowly acidify with a mineral acid (e.g., 2N HCl) to pH ~1-2.[12] The carboxylic acid product, being insoluble in the acidic aqueous medium, will precipitate.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent (e.g., toluene, ethanol) can be performed for further purification.[12]

Protocol: Doebner Reaction

The Doebner reaction is a versatile three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[2][13] This approach is particularly advantageous for creating diversity at the 2-position of the quinoline ring. However, traditional methods often give low yields with electron-deficient anilines.[2][13] Modern modifications, such as the use of Lewis acid catalysts like BF₃·THF, have significantly improved the scope and efficiency of this reaction.[2][13]

Methodology (Modified for Electron-Deficient Anilines):

-

Initial Condensation: To a solution of the aniline derivative (1.0 eq) and aldehyde (1.1 eq) in acetonitrile (MeCN), add BF₃·THF (0.2-0.3 eq) as a catalyst.[2] Stir the mixture at 65 °C for 1 hour to facilitate the formation of the Schiff base intermediate.

-

Pyruvic Acid Addition: Add a solution of pyruvic acid (1.0-1.2 eq) in MeCN dropwise to the reaction mixture over several hours while maintaining the temperature at 65 °C.[2] Slow addition is key to minimizing side reactions.

-

Reaction Completion: Continue heating the mixture for an additional 20-24 hours until TLC or LC-MS analysis indicates the consumption of starting materials.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. The solid can be collected by filtration.

-

Purification: Wash the collected solid with the reaction solvent (MeCN) and then water to remove residual catalyst and unreacted starting materials. The product is typically of high purity but can be recrystallized if necessary.

Chemical Reactivity and Derivatization

The dual functionality of this compound makes it an ideal platform for combinatorial chemistry and SAR studies. The carboxylic acid can be readily converted into esters, amides, and acid chlorides, while the amino group can undergo acylation, alkylation, or be used in coupling reactions.

Caption: Key derivatization pathways for this compound.

The conversion to an acid chloride using thionyl chloride (SOCl₂) is a common first step to activate the carboxylic acid, facilitating the subsequent high-yield synthesis of a wide range of esters and amides.[12] This strategy is fundamental in drug discovery programs for rapidly generating libraries of analogues for biological screening.

Applications in Drug Discovery and Development

Derivatives of the quinoline-4-carboxylic acid scaffold exhibit a remarkable breadth of biological activities.[3] Their versatility has led to their investigation in numerous therapeutic areas.

-

Anticancer Activity: Many derivatives show potent anticancer effects.[1] A primary mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo synthesis of pyrimidines.[1] Cancer cells, due to their high proliferation rate, are highly dependent on this pathway, making DHODH an attractive therapeutic target.

-

Antibacterial Activity: The quinolone class of antibiotics, which are structurally related, function by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[1] This mechanism has been explored for quinoline-4-carboxylic acid derivatives as well.[6]

-

Antimalarial and Antileishmanial Activity: 4-aminoquinolines, like chloroquine, have a long history in treating malaria.[14] Newer derivatives are being explored to combat resistance.[14] Additionally, the scaffold has shown promise as an antileishmanial agent, potentially by inhibiting targets like N-myristoyltransferase (NMT).[15]

-

Anti-inflammatory and BTK Inhibition: In the field of autoimmune diseases, 4-aminoquinoline-3-carboxamide derivatives have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling, for treating conditions like rheumatoid arthritis.[16]

Mechanism Spotlight: DHODH Inhibition

The inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts the synthesis of essential DNA and RNA precursors, leading to cell cycle arrest and the suppression of tumor growth.[1]

Caption: Mechanism of anticancer action via DHODH inhibition.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for innovation in medicinal chemistry. Its well-defined physicochemical properties, established and adaptable synthetic routes, and versatile reactivity make it an invaluable tool for drug discovery. The proven success of its derivatives in targeting critical enzymes in cancer, infectious diseases, and autoimmune disorders underscores the enduring potential of this scaffold. Future research will likely focus on leveraging computational methods for the rational design of new derivatives with enhanced potency and specificity, further cementing the role of this compound in the development of next-generation therapeutics.

References

- PubChemLite. (n.d.). This compound (C10H8N2O2).

- Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences, 73(8), 1141-3.

- The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS.

- Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386.

- ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.

- BenchChem. (n.d.). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.

- PubChem. (n.d.). 2-Aminoquinoline-4-carboxylic acid.

- Yadav, V., et al. (2012). Application of pfitzinger reaction in. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.

- RSC Publishing. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry.

- Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, 21(2), 1-19.

- PMC. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Makara Journal of Science.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- BLD Pharm. (n.d.). 8-Aminoquinoline-4-carboxylic acid.

- MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

- Zhang, Y., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6561-6574.

- Strigáčová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(4), 305-309.

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

- Wang, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 322.

- Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]

- 7. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 8. 2-Aminoquinoline-4-carboxylic acid | C10H8N2O2 | CID 3159677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 121689-23-4|8-Aminoquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. jocpr.com [jocpr.com]

- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 16. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

3-aminoquinoline-4-carboxylic acid molecular structure and IUPAC name

An In-Depth Technical Guide to 3-Aminoquinoline-4-carboxylic Acid: Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the scientific and drug development communities. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This document elucidates the molecular architecture and IUPAC nomenclature of the title compound, summarizes its key physicochemical properties, and explores established synthetic pathways. Furthermore, it delves into the broader therapeutic relevance of the quinoline-4-carboxylic acid class, highlighting its established roles in anticancer, antibacterial, and antiviral research. The guide integrates detailed experimental workflows and data visualization to offer field-proven insights for researchers and drug development professionals.

The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a ubiquitous motif in natural products and synthetic bioactive compounds.[2] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric profile, making it an excellent scaffold for molecular recognition by biological targets. Derivatives of quinoline have given rise to landmark drugs, including the antimalarials chloroquine and amodiaquine.[3][4] The addition of a carboxylic acid group at the 4-position, in particular, has been a fruitful strategy, leading to compounds with a wide array of biological activities.[2]

Core Molecular Attributes of this compound

Molecular Structure

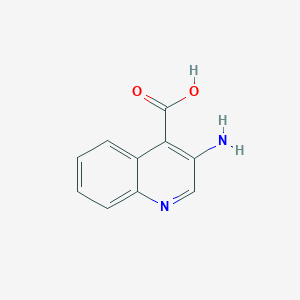

This compound is characterized by a bicyclic quinoline core. The key functional groups are an amine (-NH₂) at position 3 and a carboxylic acid (-COOH) at position 4. This specific arrangement of a basic amino group adjacent to an acidic carboxyl group on the pyridine ring segment dictates its chemical reactivity, potential for intramolecular hydrogen bonding, and its properties as a chelating agent.

The structure is systematically numbered starting from the nitrogen atom as position 1 and proceeding around the rings. The fusion of the benzene and pyridine rings occurs between positions 4a and 8a.

Caption: Molecular structure of this compound.

IUPAC Nomenclature

The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

-

"Quinoline" defines the parent bicyclic heteroaromatic structure.

-

"-4-carboxylic acid" indicates that a carboxyl group (-COOH) is attached to the 4th position of the quinoline ring.

-

"3-amino-" specifies that an amino group (-NH₂) is attached as a substituent at the 3rd position.

Physicochemical Properties

A summary of key computed and experimental properties for this compound is presented below. This data is essential for experimental design, including solvent selection, dosage calculations, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[5] |

| Molecular Weight | 188.18 g/mol | Vendor Data |

| Monoisotopic Mass | 188.05858 Da | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)N)C(=O)O | PubChem[5] |

| InChI Key | WKNYGHMNOKYOJY-UHFFFAOYSA-N | PubChem[5] |

| XlogP (predicted) | 1.6 | PubChem[5] |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of quinoline-4-carboxylic acids is well-established, with several named reactions providing versatile routes to this scaffold. While these classical methods often require harsh conditions, modern adaptations have improved yields and substrate scope.

-

Doebner-von Miller Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to directly form the quinoline-4-carboxylic acid core.[6] The choice of a substituted aniline is the primary determinant for the final substitution pattern on the benzenoid ring.

-

Pfitzinger Reaction: This pathway utilizes isatin (or a substituted isatin) and a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. This method is particularly useful for generating diverse substitutions on the pyridine ring.

-

Gould-Jacobs Reaction: This multi-step thermal cyclization process begins with the condensation of an aniline with diethyl ethoxymethylidenemalonate, followed by cyclization, hydrolysis, and decarboxylation.[7]

The synthesis of the title compound, this compound, would likely involve modifications of these classical routes, for example, by using a starting aniline that already contains a protected amino group or by introducing the amino group in a subsequent step after the formation of the quinoline ring.

Caption: Generalized workflow for Doebner synthesis of quinoline-4-carboxylic acids.

Relevance in Drug Discovery and Research

The quinoline-4-carboxylic acid motif is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a broad range of biological activities.[1][2]

Pharmacological Potential

-

Antibacterial Activity: The quinolone class of antibiotics, which are derivatives of quinolin-4-one-3-carboxylic acid, are potent inhibitors of bacterial DNA gyrase.[1][2] This enzyme is critical for DNA replication and repair in bacteria. Although this compound itself is not a primary antibiotic, it serves as a valuable starting point for the synthesis of novel antibacterial agents.

-

Anticancer Activity: Numerous quinoline derivatives have been investigated as anticancer agents.[2] One key mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines required for DNA and RNA production in rapidly proliferating cancer cells.[2] The structural features of this compound make it an attractive candidate for derivatization to target such enzymatic pathways.

-

Antiviral and Anti-inflammatory Activity: The quinoline core is also present in compounds with anti-HIV and cannabinoid receptor modulating activities.[1] The ability to modify the functional groups allows for the fine-tuning of activity towards specific viral proteins or inflammatory pathway receptors.

-

Targeted Drug Delivery: Certain quinoline derivatives have been explored as ligands for receptors like the asialoglycoprotein receptor (ASGPR), which is highly expressed on liver cells.[8] This opens avenues for using the scaffold as a vector to deliver therapeutic agents specifically to the liver.

Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of a novel derivative synthesized from this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This protocol provides a self-validating system to assess the compound's effect on cancer cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a human cancer cell line (e.g., HeLa).

Methodology:

-

Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are harvested, counted, and seeded into a 96-well plate at a density of 5,000 cells per well. The plate is incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium in the wells is replaced with the compound-containing medium. A vehicle control (DMSO) and an untreated control are included.

-

Incubation: The plate is incubated for 48 hours.

-

MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Conclusion

This compound represents a molecule of considerable scientific interest, grounded in the proven pharmacological success of the quinoline scaffold. Its defined molecular structure, characterized by adjacent amino and carboxylic acid functionalities, provides a rich platform for chemical modification and the development of novel therapeutic agents. An understanding of its core properties, synthetic accessibility, and the diverse biological activities of its parent class is essential for researchers and scientists aiming to leverage this scaffold in drug discovery programs targeting a wide range of diseases.

References

-

PubChem. This compound (C10H8N2O2). Available from: [Link]

-

Zielecka-Przybecka, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available from: [Link]

-

PubChem. 2-Aminoquinoline-4-carboxylic acid. Available from: [Link]

-

The University of Liverpool Repository. (2007). The synthesis and metabolism of novel 4-amino quinoline antimalarials. Available from: [Link]

-

Sato, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available from: [Link]

-

Aisne, A., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Available from: [Link]

-

Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of Pharmaceutical Sciences. Available from: [Link]

-

Carta, A., et al. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry. Available from: [Link]

-

US EPA. 4-Quinolinecarboxylic acid, 3-hydroxy-2-methyl-. Available from: [Link]

-

PubChem. 3-Aminoquinoline. Available from: [Link]

-

Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Available from: [Link]

-

PubChemLite. 4-aminoquinoline-3-carboxylic acid (C10H8N2O2). Available from: [Link]

-

El-Hiti, G. A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available from: [Link]

-

Wikipedia. 4-Aminoquinoline. Available from: [Link]

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]

Technical Guide: Biological Activities and Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives

[1][2]

Executive Summary: The Cinchoninic Acid Renaissance

In the landscape of medicinal chemistry, the quinoline-4-carboxylic acid scaffold (often referred to as the cinchoninic acid core) represents a distinct pharmacophore from its more famous cousin, the fluoroquinolone (4-oxo-quinoline-3-carboxylic acid). While the latter revolutionized antibacterial therapy via DNA gyrase inhibition, quinoline-4-carboxylic acid derivatives have emerged as versatile "privileged structures" with potent activities in antimalarial (via PfEF2 inhibition), anticancer (via DHODH and SIRT3 inhibition), and antiviral domains.

This guide moves beyond basic literature review to provide a structural analysis of the scaffold's utility, validated synthesis protocols, and deep-dive mechanistic insights for drug development professionals.

Chemical Foundation & Synthesis

The utility of this scaffold lies in its synthetic accessibility.[1][2] The ability to introduce diversity at the C-2 position (via the ketone component) and the benzenoid ring (via the isatin component) allows for rapid library generation.

Validated Protocol: The Pfitzinger Reaction

Why this method? Unlike the Doebner reaction, the Pfitzinger reaction offers higher regioselectivity and yield for 2-substituted derivatives, avoiding the formation of difficult-to-separate isomers.

Reagents:

-

Substituted Isatin (1.0 eq)

-

Ketone (with

-methylene group) (1.2 eq) -

Potassium Hydroxide (KOH) (33% w/v aqueous solution)

-

Ethanol (Absolute)[3]

Step-by-Step Methodology:

-

Ring Opening (The Critical Step): Dissolve the substituted isatin in the 33% KOH solution. Heat gently to 50°C.

-

Expert Insight: The solution must turn from orange/red to yellow. This color change confirms the hydrolysis of the lactam ring to form the isatinate salt (keto-acid). Failure to achieve this before adding the ketone results in poor yields.

-

-

Condensation: Add the ketone (dissolved in minimal ethanol) dropwise to the hot isatinate solution.

-

Reflux: Reflux the mixture at 80-90°C for 12–24 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). Look for the disappearance of the isatin spot.

-

-

Cyclization & Workup:

-

Cool the reaction mixture to room temperature.

-

Remove ethanol under reduced pressure.

-

Dilute with water and wash with diethyl ether (removes unreacted ketone).[3]

-

Acidification: Slowly add glacial acetic acid or 10% HCl to the aqueous layer until pH 4–5.

-

Observation: The product will precipitate as a solid.[3]

-

-

Purification: Recrystallize from ethanol/DMF mixtures.

Synthesis Workflow Visualization

Figure 1: The Pfitzinger Reaction pathway.[4][5][6][7] The critical control point is the initial ring opening of isatin.

Therapeutic Frontiers & Mechanisms of Action[3]

Antimalarial Activity: Beyond Chloroquine

While historical derivatives like Cinchophen were used for gout, modern research has pivoted to antimalarial applications.

-

Target: Plasmodium falciparum elongation factor 2 (PfEF2).[5]

-

Mechanism: Unlike quinolines that inhibit heme polymerization, DDD107498 binds to the GTP-binding domain of PfEF2, halting protein synthesis. This novel MOA is effective against multi-drug resistant strains.

Anticancer Activity: Metabolic & Epigenetic Targeting

Quinoline-4-carboxylic acids have shown dual-targeting capability in oncology.

-

DHODH Inhibition (Metabolic Starvation):

-

SIRT3 Inhibition (Epigenetic Regulation):

-

Compound P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid) selectively inhibits Sirtuin 3 (SIRT3).

-

Effect: Induces G0/G1 cell cycle arrest in leukemic cells (e.g., MV4-11).

-

Mechanism of Action (MOA) Diagram: DHODH Inhibition

Figure 2: Mechanism of Action for DHODH inhibition.[11] The derivative blocks the conversion of dihydroorotate to orotate, starving the cell of pyrimidines.[11]

Quantitative Data Summary

The following table summarizes key potency data for varying derivatives across therapeutic indications.

| Compound ID | Therapeutic Target | Cell Line / Assay | Activity Metric | Reference |

| DDD107498 | Antimalarial (PfEF2) | P. falciparum (3D7) | EC50 = 1.0 nM | [1] |

| C44 | Antiviral / Anticancer | Human DHODH | IC50 = 1.0 nM | [2] |

| C44 | Antiviral | Influenza (WSN) | EC50 = 41 nM | [2] |

| P6 | Anticancer (SIRT3) | SIRT3 Enzyme | IC50 = 7.2 µM | [3] |

| P6 | Anticancer (Leukemia) | MV4-11 Cells | IC50 = 1.90 µM | [3] |

| Generic 2-aryl | Antibacterial | S. aureus | MIC = 12.5 µg/mL | [4] |

Future Perspectives

The quinoline-4-carboxylic acid scaffold is currently under-utilized in host-directed antiviral therapy . The ability of C44-like derivatives to inhibit DHODH—a host enzyme required for viral replication—suggests a high barrier to resistance compared to direct-acting antivirals. Future optimization should focus on:

-

Solubility: The aromatic nature often leads to poor aqueous solubility; introducing polar groups at C-6 or C-7 is a key strategy.

-

Selectivity: For kinase or SIRT inhibitors, improving selectivity over homologous isoforms (e.g., SIRT3 vs SIRT1) is critical to reduce toxicity.

References

-

Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature, 522, 315–320. [Link]

-

Das, P., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog With Potent Anti-Viral Activity.[10] ACS Medicinal Chemistry Letters, 4(6), 517–521. [Link]

-

Wang, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology, 13. [Link]

-

Hochegger, P., et al. (2017).[8] New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity.[8][9][12][13] Bioorganic & Medicinal Chemistry, 25(7), 2251-2259.[8] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 9. Document: New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. (CHEMBL4004888) - ChEMBL [ebi.ac.uk]

- 10. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Ascendance of a Privileged Scaffold: A Technical Guide to 3-Aminoquinoline-4-Carboxylic Acid in Medicinal Chemistry

Abstract

The quinoline core is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its prevalence in biologically active compounds.[1][2][3] Among its derivatives, the 3-aminoquinoline-4-carboxylic acid scaffold has emerged as a particularly versatile and potent framework for the development of novel therapeutics. This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and diverse biological applications of this important chemical entity. We will explore its role in targeting a range of diseases, from cancer to infectious agents and autoimmune disorders, supported by detailed experimental protocols and mechanistic insights for the research and drug development professional.

The this compound Core: A Structural and Physicochemical Perspective

The power of the this compound scaffold lies in its unique combination of structural features. The planar, aromatic quinoline ring system provides a rigid backbone for the precise spatial orientation of functional groups, facilitating interactions with biological targets. The vicinal amino and carboxylic acid moieties at the 3- and 4-positions are key to its biological versatility. The amino group can act as a hydrogen bond donor and a site for further chemical modification, while the carboxylic acid can serve as a hydrogen bond donor/acceptor and a crucial anchor point within a binding pocket. This arrangement allows for a multitude of derivatization strategies to fine-tune the scaffold's pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies for this compound and Its Derivatives

The construction of the quinoline-4-carboxylic acid core is primarily achieved through established condensation reactions, with the Doebner and Pfitzinger reactions being the most prevalent methods.[3]

The Doebner Reaction

This classical method involves the three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3] It is particularly effective for generating 2-substituted quinoline-4-carboxylic acids.[3] Recent advancements have focused on improving yields and reaction times, especially when using anilines with electron-withdrawing groups.[4]

The Pfitzinger Reaction

The Pfitzinger synthesis offers a direct route to a variety of substituted quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[3] This method is highly versatile, with the final substitution pattern being determined by the choice of the starting carbonyl compound.[3] Microwave-assisted Pfitzinger reactions have been shown to significantly reduce reaction times and improve yields.[5]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and diversification of this compound derivatives.

Figure 1. General workflow for the synthesis and evaluation of this compound derivatives.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed in the development of agents targeting a wide range of diseases.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms.

-

Kinase Inhibition: Derivatives of the related 4-aminoquinoline-3-carboxamide have been identified as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in B-cell malignancies and autoimmune diseases.[6][7] One potent compound exhibited an IC50 of 5.3 nM against wild-type BTK and was effective in a rodent model of collagen-induced arthritis.[6][7]

-

Sirtuin Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as SIRT3 inhibitors. One compound, P6, showed selective SIRT3 inhibition with an IC50 of 7.2 µM and demonstrated potent antiproliferative activity in MLLr leukemic cell lines.[8]

-

Protein Kinase CK2 Inhibition: Modifications of the 3-quinoline carboxylic acid scaffold have led to the identification of inhibitors of protein kinase CK2, with the most active compounds being tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, exhibiting IC50 values in the submicromolar range.[9][10]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class | Target | Key SAR Observations | IC50 Range | Reference |

| 4-Aminoquinoline-3-carboxamides | BTK | The 4-aminoquinoline core provided improved drug-like properties over previous scaffolds. | 5.3 nM - 39 nM | [6][7] |

| 2-Aryl-quinoline-4-carboxylic acids | SIRT3 | Acrylamidophenyl group at C2 and modifications at C4 carboxylic acid were key for activity. | 7.2 µM | [8] |

| 2-Aminoquinoline-3-carboxylic acids | CK2 | Amino substitution at C2 was found to be crucial for potent inhibition. | 0.65 µM - 18.2 µM | [9][10] |

Antimalarial Activity

The quinoline core is famously associated with antimalarial drugs like chloroquine. More recently, quinoline-4-carboxamide derivatives have been explored as novel antimalarial agents with multistage activity.[5] A lead compound from this series, DDD107498, demonstrated excellent pharmacokinetic properties and activity against multiple life-cycle stages of the Plasmodium parasite.[5]

Antibacterial Activity

The quinolone-4-carboxylic acid motif is the cornerstone of the quinolone class of antibiotics. The carboxylic acid at the 4-position is crucial for their primary mechanism of action: the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][11]

Other Therapeutic Areas

-

Leishmaniasis: The 4-aminoquinoline scaffold is considered privileged for the design of leishmanicidal agents.[12]

-

ASGPR-Targeted Drug Delivery: 3-hydroxyquinoline-4-carboxylic acid derivatives have been developed as potent ligands for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes.[13] This makes them promising vectors for targeted drug delivery to the liver.[13]

Experimental Protocols

General Procedure for the Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Core

This protocol is a generalized representation and may require optimization for specific substrates.

-

Reaction Setup: To a solution of an appropriately substituted isatin (1.0 eq.) in a suitable solvent (e.g., ethanol/water mixture) in a microwave-safe vessel, add the corresponding carbonyl compound (e.g., a ketone with an α-methylene group, 1.2 eq.) and a base (e.g., potassium hydroxide, 3.0 eq.).[5]

-

Reaction Conditions: Seal the vessel and heat the mixture under microwave irradiation to 125 °C for a specified time (e.g., 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, dilute the reaction mixture with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5.

-

Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of the synthesized quinoline-4-carboxylic acid using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Amide Coupling

-

Activation of Carboxylic Acid: To a solution of the quinoline-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., EDC, 1.2 eq.) and an activator (e.g., HOBt, 1.2 eq.).[5] Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Mechanistic Insights: A Case Study of BTK Inhibition

The following diagram illustrates the general principle of kinase inhibition by a this compound-based inhibitor, highlighting the key interactions within the ATP-binding pocket of a kinase like BTK.

Figure 2. Conceptual diagram of a 3-AQC inhibitor in a kinase active site.

Future Perspectives and Conclusion

The this compound scaffold continues to be a fertile ground for drug discovery. Its synthetic tractability and the ability to modulate its properties through substitution at multiple positions ensure its continued relevance. Future research will likely focus on exploring new biological targets, developing more selective inhibitors, and leveraging this scaffold for the creation of novel chemical probes and diagnostic agents. The diverse biological activities already demonstrated by this privileged structure underscore its significant contribution to medicinal chemistry and its potential to yield the next generation of therapeutics.

References

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]

-

4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. (2025). Frontiers in Chemistry. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry. Available at: [Link]

-

Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. (2021). Public Health Toxicology. Available at: [Link]

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry. Available at: [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. Available at: [Link]

-

Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). Molecules. Available at: [Link]

- Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Synthesis, Structures and Biological Activity of Some 4-Amino-3- cinnolinecarboxylic Acid Derivatives. Part 2. (2025). ResearchGate. Available at: [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). Hacettepe Journal of Biology and Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]

- 13. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]

The Quinoline Scaffold: A Technical Guide to Antiproliferative and Antimicrobial Optimization

Topic: Antiproliferative and Antimicrobial Properties of Quinoline Core Compounds Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The quinoline core (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including DNA intercalators, topoisomerases, and microbial efflux pumps. This guide provides a technical deep-dive into the structural optimization, mechanistic pathways, and validation protocols necessary for developing next-generation quinoline therapeutics. We move beyond basic literature review to offer self-validating experimental workflows and critical structure-activity relationship (SAR) insights.

Part 1: Chemical Foundation & Structural Logic

The Privileged Scaffold

The quinoline ring system offers specific vectors for functionalization that dictate its pharmacological profile. The planar aromatic nature facilitates DNA intercalation, while the nitrogen atom at position 1 serves as a hydrogen bond acceptor, critical for kinase binding pockets.

Structure-Activity Relationship (SAR) Analysis

Effective design requires precise substitution patterns.

-

Position 2 & 4: Ideal for introducing bulky heterocycles (e.g., pyrazoles, triazoles) to enhance lipophilicity and target affinity.

-

Position 8: A hydroxyl group here (8-hydroxyquinoline) confers metal-chelating properties, essential for inhibiting metalloproteases and generating reactive oxygen species (ROS) in bacteria.

-

N1 Position: Quaternization or N-oxide formation often shifts activity from antiproliferative to potent antibacterial via membrane disruption.

Visualization: Quinoline SAR Logic

The following diagram maps the critical substitution zones for dual-activity optimization.

Caption: Functional vector map of the quinoline scaffold highlighting critical zones for pharmacophore installation.

Part 2: Antiproliferative Properties[1][2][3]

Mechanism of Action: The Dual-Strike Pathway

Quinoline derivatives often function as "dual-strike" agents in cancer cells:

-

Topoisomerase Poisoning: They stabilize the cleavable complex of Topoisomerase II, preventing DNA religation and causing double-strand breaks.

-

Apoptosis Induction: They downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic), triggering the mitochondrial death pathway.

Visualization: Signaling Cascade

Caption: Dual mechanism of quinoline derivatives inducing apoptosis via DNA damage and mitochondrial dysfunction.

Validated Protocol: MTT Cytotoxicity Assay

Standard: ISO 10993-5 / NCI-60 Methodology

Expertise Insight: The choice of solvent and incubation time is critical. DMSO is preferred for formazan solubilization, but its final concentration must remain <0.5% to avoid false toxicity.

Workflow:

-

Seeding: Plate cancer cells (e.g., HepG2, MCF-7) at

cells/well in 96-well plates. Incubate for 24h to allow attachment.-

Why: Attachment is necessary for metabolic normalization before stress induction.

-

-

Treatment: Add quinoline test compounds (serial dilutions: 0.1 - 100 µM). Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO.[3] Shake for 15 min.

-

Quantification: Measure absorbance at 570 nm (reference 630 nm).

-

Calculation:

.

-

Quantitative Data: Potency Benchmarks

| Compound Class | Cell Line | IC50 (µM) | Mechanism Note | Source |

| 8-Hydroxyquinoline Sulfonamide (3c) | MCF-7 (Breast) | 4.2 ± 0.3 | Comparable to cisplatin; low toxicity to fibroblasts | [1] |

| Quinoline-Hydrazone Hybrid | HepG2 (Liver) | 6.25 | Topoisomerase I inhibition | [2] |

| 4-Morpholino-quinoline | HeLa (Cervical) | 8.12 | Cell cycle arrest at G2/M phase | [3] |

Part 3: Antimicrobial Properties[1][6][7][8]

Mechanism: Overcoming Resistance

Quinoline derivatives, particularly fluoroquinolones and novel hybrids, target bacterial DNA gyrase (Gram-negative) and Topoisomerase IV (Gram-positive). Recent 8-hydroxyquinoline hybrids also demonstrate biofilm inhibition by chelating iron, a critical nutrient for biofilm matrix stability.

Validated Protocol: Broth Microdilution (MIC)

Standard: CLSI M07-A10

Trustworthiness Check: To ensure reproducibility, cation-adjusted Mueller-Hinton Broth (CAMHB) must be used to prevent false resistance due to cation chelation by the quinoline core.

Workflow:

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100. -

Plate Setup: In a 96-well plate, dispense 100 µL CAMHB.

-

Serial Dilution: Add 100 µL of test compound stock to column 1. Mix and transfer 100 µL to column 2, continuing to column 10. Discard final 100 µL.

-

Inoculation: Add 100 µL of diluted bacterial suspension to all wells (Final volume 200 µL; Final bacterial conc

CFU/mL). -

Controls:

-

Sterility Control: Broth only.

-

Growth Control:[4] Broth + Bacteria (no drug).

-

-

Incubation: 16–20h at 35°C (ambient air).

-

Readout: MIC is the lowest concentration with no visible turbidity .

Quantitative Data: Antimicrobial Efficacy

| Compound | Strain | MIC (µg/mL) | Activity Profile | Source |

| Quinoline-2-one (6c) | MRSA | 0.75 | Superior to Vancomycin; disrupts biofilm | [4] |

| Quinoline-Triazole Hybrid | E. coli | 3.12 | Synergistic with Kanamycin | [5] |

| 8-HQ Derivative | C. albicans | 4.88 | Antifungal; comparable to Clotrimazole | [6] |

Part 4: Synthesis & Future Outlook

Synthesis Workflow: Microwave-Assisted Friedländer

Modern synthesis utilizes microwave irradiation to improve yield and reduce solvent waste.

Caption: Green synthesis pathway for rapid quinoline derivative generation.

Future Directions

-

Metallic Hybrids: Ruthenium-quinoline complexes are showing promise as photodynamic therapy agents, activated only under specific light wavelengths to minimize systemic toxicity.

-

PROTACs: Proteolysis Targeting Chimeras utilizing quinoline motifs to degrade specific oncogenic proteins are currently in early-stage development.

References

-

Zięba, A., et al. (2024).[5] "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides." Molecules, 29(17), 4044.[5] Link

-

Ajani, O. O., et al. (2020). "Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking." Journal of King Saud University - Science. Link

-

RSC Advances. (2025). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances. Link

-

Al-Wahaibi, L. H., et al. (2023). "Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains."[6] Archives of Microbiology. Link

-

ResearchGate. (2023). "Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study." Link

-

Tiwari, G., et al. (2022).[7] "Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones." Antibiotics.[8] Link

Sources

- 1. MTT assay overview | Abcam [abcam.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rr-asia.woah.org [rr-asia.woah.org]

The Untapped Potential of 3-Aminoquinoline-4-Carboxylic Acid: A Technical Guide to a Promising Scaffold

Foreword: Navigating the Landscape of Quinoline Carboxylic Acids

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the promising, yet underexplored, territory of 3-aminoquinoline-4-carboxylic acid. The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having found their way into clinical practice for a wide array of diseases.[1][2] While extensive research has been dedicated to various isomers and substituted analogues, the specific molecule of this compound remains a frontier with limited direct biological data.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will collate and present the available information regarding the synthesis and theoretical potential of the core molecule. Secondly, and more substantially, it will draw upon robust evidence from closely related and well-studied isomers, namely 2-aminoquinoline-3-carboxylic acid and 4-substituted aminoquinoline-3-carboxylates, to infer and project the likely therapeutic applications of this compound. By examining the established biological activities of these proximal analogues, we can construct a scientifically-grounded hypothesis for the potential of our core topic, providing a valuable roadmap for future research and development.

The this compound Scaffold: Synthesis and Properties

The synthesis of the quinoline-4-carboxylic acid core is well-established, with the Doebner and Pfitzinger reactions being the primary routes.[3][4] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a versatile method for generating a variety of substituted quinoline-4-carboxylic acids.[4]

Conceptual Synthesis of this compound

-

Iminium Ion Formation: The aldehyde reacts with the more nucleophilic amino group of 2-aminoaniline in the presence of an acid catalyst to form an iminium ion.

-

Enamine Tautomerization and Michael Addition: The pyruvic acid exists in equilibrium with its enol tautomer, which acts as a nucleophile and attacks the iminium ion in a Michael-type addition.

-

Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration to form the dihydroquinoline ring.

-

Aromatization: The dihydroquinoline is subsequently oxidized to the aromatic quinoline ring.

The presence of the second amino group on the aniline starting material would need to be considered, as it could potentially lead to side reactions. Protecting group strategies may be necessary to ensure the desired regioselectivity.

Potential Therapeutic Application I: Anticancer Activity

The quinoline scaffold is a well-recognized pharmacophore in the development of anticancer agents, with derivatives known to inhibit key signaling pathways involved in cell proliferation and survival.[2]

Inferred Mechanism of Action: Protein Kinase CK2 Inhibition

A significant study on derivatives of the isomeric 2-aminoquinoline-3-carboxylic acid has identified potent inhibitors of protein kinase CK2.[5] CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in promoting cell growth, proliferation, and suppression of apoptosis. Its inhibition is a validated strategy in oncology.

Given the structural similarity, it is highly probable that this compound and its derivatives could also function as CK2 inhibitors. The core scaffold likely interacts with the ATP-binding pocket of the kinase, with the amino and carboxylic acid groups forming key hydrogen bonds.

Caption: Inferred CK2 inhibition by this compound derivatives.

Quantitative Data from a 2-Aminoquinoline-3-Carboxylic Acid Derivative Study

The following table summarizes the inhibitory activity of selected 2-aminoquinoline-3-carboxylic acid derivatives against protein kinase CK2.[5] This data provides a benchmark for the potential potency of this compound derivatives.

| Compound Type | Derivative | IC50 (µM) against CK2 |

| 2-Aminoquinoline-3-carboxylic acid | Derivative 1 | 1.2 |

| Derivative 2 | 0.85 | |

| Derivative 3 | 2.5 | |

| Tetrazolo-quinoline-4-carboxylic acid | Derivative 4 | 0.65 |

Experimental Protocol: In Vitro Protein Kinase CK2 Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory activity of test compounds against protein kinase CK2.

Materials:

-

Recombinant human protein kinase CK2 (α2β2)

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP or a suitable fluorescence-based ATP analog

-

Test compounds (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

96-well microplates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Kinase reaction buffer

-

Test compound solution (final DMSO concentration ≤ 1%)

-

Recombinant CK2 enzyme

-

Peptide substrate

-

-

Initiation of Reaction: Add the ATP solution (containing the labeled ATP) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Detection:

-

For [γ-³²P]ATP: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For fluorescence-based assays: Measure the fluorescence signal using a plate reader according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Potential Therapeutic Application II: Antimicrobial Activity

Quinolone and quinoline carboxylic acids are renowned for their antibacterial properties, with fluoroquinolones being a major class of antibiotics.[6] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[1]

Inferred Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Studies on 4-substituted aminoquinoline-3-carboxylates have demonstrated their potential as antimicrobial agents.[7] It is therefore reasonable to hypothesize that this compound and its derivatives could exhibit similar activity by targeting bacterial DNA gyrase. This enzyme is essential for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to the cessation of these critical cellular processes and ultimately bacterial cell death.[1]

Caption: Inferred mechanism of antibacterial action via DNA gyrase inhibition.

Quantitative Data from a 4-Substituted Aminoquinoline-3-Carboxylate Study

A study on a series of 4-substituted aminoquinoline-3-carboxylates reported low activity against Staphylococcus aureus.[7] While the activity was not high, it confirms the potential of this scaffold as a starting point for optimization. More potent derivatives have been identified within the broader class of amino-substituted 3-quinolinecarboxylic acids.[6] For instance, amifloxacin, a derivative, shows significant potency.[6]

| Compound | Organism | MIC (µg/mL) |

| Amifloxacin | Escherichia coli | 0.25 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test compounds (dissolved in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in the growth medium in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions.

-

Controls: Include a positive control (wells with a known antibiotic), a negative control (wells with medium and inoculum but no compound), and a sterility control (wells with medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Results can also be read using a plate reader to measure optical density.

-

Data Recording: Record the MIC value for each test compound against each bacterial strain.

Future Directions and Conclusion

The therapeutic potential of this compound, while not yet directly substantiated by extensive research, can be strongly inferred from the biological activities of its close chemical relatives. The evidence from isomeric and substituted analogues points towards promising avenues in both oncology and infectious diseases.

The immediate future for research on this specific molecule should focus on:

-

Optimized Synthesis: Development of a high-yield, scalable synthesis for this compound and its derivatives.

-

In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and clinically relevant bacterial and fungal strains.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features for optimal activity and drug-like properties.

References

-

Wentland, M. P., Bailey, D. M., Cornett, J. B., Dobson, R. A., Powles, R. G., & Wagner, R. B. (1984). Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships. Journal of medicinal chemistry, 27(9), 1103–1108. [Link]

-

Volynets, H., Starosyla, S., Chekanov, M., Lukashov, S., Kukharenko, O., Bdzhola, V., & Yarmoluk, S. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160–169. [Link]

-

Marecki, P. E., & Bambury, R. E. (1984). Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents. Journal of pharmaceutical sciences, 73(8), 1141–1143. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. A. (2022). Review on recent development of quinoline for anticancer activities. Frontiers in Chemistry, 10, 911046. [Link]

-

Huang, A., et al. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Public Health Toxicology. [Link]

-

Al-Warhi, T., Sabt, A., & Elkaeed, E. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4889. [Link]

-

Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2018). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Organic and Pharmaceutical Chemistry, 10(4), 1-15. [Link]

-

Mihăeșan, A. M., Danciu, C., Dehelean, C. A., Soica, C., Munteanu, M., & Avram, S. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5698. [Link]

-

Stankova, I. G., & Georgieva, M. K. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia microbiologica, 45(4), 305–309. [Link]

-

Wang, Z., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 543. [Link]

-

Mihăeșan, A. M., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. ResearchGate. [Link]

-

Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12293-12301. [Link]

-

Thomas, N. M., et al. (2025). The structures of 4-anilinoquinoline-3-carboxamide derivatives and their anticancer activity against MCF-7 cell line. ResearchGate. [Link]

-

Li, X., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of medicinal chemistry, 62(14), 6561–6574. [Link]

-

The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. [Link]

-

Erugu, Y., et al. (2014). DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Semantic Scholar. [Link]

-

Orita, A., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-substituted aminoquinoline-3-carboxylates as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3-aminoquinoline-4-carboxylic acid as a building block for heterocyclic systems

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

3-Aminoquinoline-4-carboxylic acid (CAS: 75353-47-8) represents a high-value "ortho-amino acid" equivalent embedded within a quinoline framework. Unlike its benzene analogue (anthranilic acid), this scaffold offers an extended aromatic surface area and a distinct electronic profile, making it a privileged building block for constructing angularly fused tricyclic and tetracyclic heterocycles.

This guide details the synthetic utility of this compound, focusing on its application in generating pyrimido[4,5-c]quinolines and [1,2,3]triazolo[4,5-c]quinolines —systems with validated efficacy as DNA intercalators, topoisomerase inhibitors, and kinase antagonists.

Structural Properties & Reactivity Profile

The molecule features a zwitterionic character typical of amino acids, but the basicity of the quinoline nitrogen (N1) and the electron-withdrawing nature of the heteroaromatic ring modulate its reactivity.

| Property | Description | Implication for Synthesis |

| Core Motif | 3-Amino, 4-Carboxy | Mimics anthranilic acid; enables [4+2] and [3+2] annulations at the c-face. |

| Electronic State | Amphoteric / Zwitterionic | Solubility is pH-dependent; often requires activation (e.g., esterification or thionyl chloride) for acylation. |

| Regiochemistry | C3-Amine vs. C4-Carboxyl | The C3-amine is less nucleophilic than anilines due to the electron-deficient quinoline ring, often requiring high temperatures or catalysis for cyclization. |

Synthesis of the Core Scaffold

While Pfitzinger reactions typically yield 2-substituted quinoline-4-carboxylic acids, the 3-amino derivative requires specific functional group manipulation, often via the reduction of a 3-nitro precursor or rearrangement of a dicarboxylic acid derivative.

Primary Synthetic Route: 3-Nitro Reduction

The most robust laboratory scale-up route involves the reduction of 3-nitroquinoline-4-carboxylic acid, which can be accessed via the oxidative degradation of precursors or direct nitration/oxidation sequences.

DOT Diagram: Synthesis Workflow

Caption: Figure 1. Primary and alternative synthetic pathways to the this compound scaffold.

Synthetic Utility: Heterocyclic Annulation

The "ortho-amino acid" functionality allows this building block to serve as a dinucleophile. The most significant application is the formation of pyrimido[4,5-c]quinolines , which are isosteres of the biologically active pyrimido[4,5-b]indoles.

A. Synthesis of Pyrimido[4,5-c]quinoline-1,3-diones

Reaction with urea or isocyanates yields the tricyclic uracil-fused system. These derivatives are potent topoisomerase inhibitors.

-

Reagents: Urea (fusion) or PhNCO (solution).

-

Mechanism: Nucleophilic attack of the C3-amine on the carbonyl, followed by intramolecular cyclodehydration of the C4-carboxyl group.

B. Synthesis of Pyrimido[4,5-c]quinolin-4-ones

Condensation with formamide or orthoformates yields the pyrimidinone ring.

-

Reagents: Formamide (reflux) or HC(OEt)₃ / NH₄OAc.

-

Application: Kinase inhibitors (e.g., EGFR, CK2).

C. Synthesis of [1,2,3]Triazolo[4,5-c]quinolines

Diazotization of the C3-amine leads to the diazonium internal salt, which cyclizes onto the C4-position (often requiring decarboxylation or amide intervention depending on exact conditions, though the carboxylic acid usually facilitates triazinone or triazole formation depending on reagents). A more common route involving the hydrazide yields triazolo-fused systems.

DOT Diagram: Annulation Logic

Caption: Figure 2. Divergent synthesis of fused heterocyclic systems from the core scaffold.

Detailed Experimental Protocol

Target: Synthesis of Pyrimido[4,5-c]quinoline-1,3(2H,4H)-dione Reference: Adapted from methodologies for ortho-amino acid cyclizations (e.g., J. Heterocyclic Chem. standards).

Materials

-

This compound (1.0 eq)

-

Urea (5.0 eq)

-

Glacial Acetic Acid (Solvent/Catalyst) or Phenol (for melt fusion)

Procedure (Melt Method)

-

Preparation: In a round-bottom flask, intimately mix this compound (1.88 g, 10 mmol) with Urea (3.00 g, 50 mmol).

-

Fusion: Heat the mixture in an oil bath to 170–180 °C . The mixture will melt and evolve ammonia gas (ensure proper ventilation).

-